![molecular formula C10H17NO3 B13163044 Ethyl 1-oxa-4-azaspiro[4.4]nonane-3-carboxylate](/img/structure/B13163044.png)
Ethyl 1-oxa-4-azaspiro[4.4]nonane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-oxa-4-azaspiro[44]nonane-3-carboxylate is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-oxa-4-azaspiro[4.4]nonane-3-carboxylate typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method involves the reaction of an appropriate amine with an epoxide or a lactone under acidic or basic conditions to form the spirocyclic intermediate. This intermediate is then esterified to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-oxa-4-azaspiro[4.4]nonane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or acyl groups.
Applications De Recherche Scientifique
Ethyl 1-oxa-4-azaspiro[4.4]nonane-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material Science: The unique spirocyclic structure can be utilized in the design of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl 1-oxa-4-azaspiro[4.4]nonane-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but often include key proteins involved in disease pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride: This compound is similar in structure but contains a sulfur atom instead of an oxygen atom.
tert-butyl 3-oxo-7-oxa-1-azaspiro[4.4]nonane-1-carboxylate: This compound has a similar spirocyclic structure but with different substituents.
Uniqueness
Ethyl 1-oxa-4-azaspiro[4.4]nonane-3-carboxylate is unique due to its specific combination of oxygen and nitrogen atoms within the spirocyclic ring, which can impart distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C10H17NO3 |
|---|---|
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
ethyl 1-oxa-4-azaspiro[4.4]nonane-3-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-2-13-9(12)8-7-14-10(11-8)5-3-4-6-10/h8,11H,2-7H2,1H3 |
Clé InChI |
HTFRFXSJVAFMTM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1COC2(N1)CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Butane-1-sulfonyl)-2,6-diazaspiro[3.4]octane](/img/structure/B13162974.png)
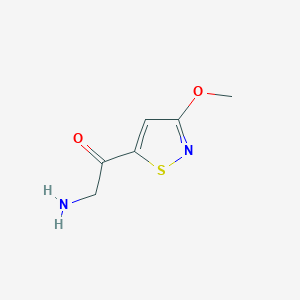

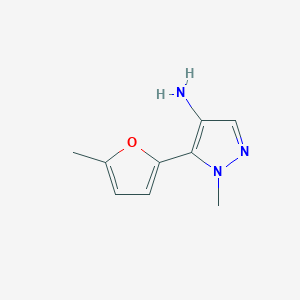
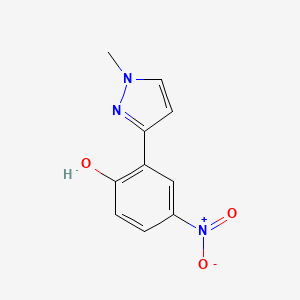

![2-Amino-N-[(4-fluorophenyl)methyl]ethane-1-sulfonamide](/img/structure/B13163009.png)
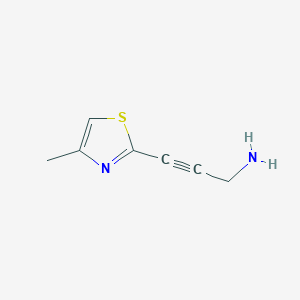
![6-[(1R)-1-hydroxyethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B13163023.png)

![methyl (2R,3S)-3-(2-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate](/img/structure/B13163042.png)
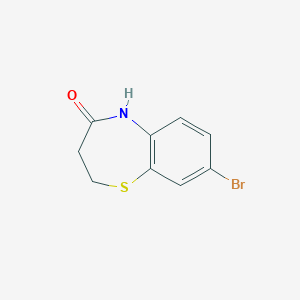
![3-(Chloromethyl)-3-methylbicyclo[3.1.0]hexane](/img/structure/B13163058.png)

